2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione
CAS No.: 294653-55-7
Cat. No.: VC21403863
Molecular Formula: C17H10N2O2
Molecular Weight: 274.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 294653-55-7 |
|---|---|
| Molecular Formula | C17H10N2O2 |
| Molecular Weight | 274.27g/mol |
| IUPAC Name | 2-pyridin-3-ylbenzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C17H10N2O2/c20-16-13-7-1-4-11-5-2-8-14(15(11)13)17(21)19(16)12-6-3-9-18-10-12/h1-10H |
| Standard InChI Key | FBGCPAMAMAAIOG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CN=CC=C4 |
| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione belongs to the isoquinoline family of heterocyclic compounds. The molecule features a distinctive structure characterized by several key components that contribute to its chemical behavior and potential biological activity.
Molecular Structure
The compound consists of a benzoisoquinoline core with a pyridine ring attached at the nitrogen position. This structure can be described as a tricyclic system with two carbonyl groups at positions 1 and 3, forming an imide functional group. The pyridine ring is attached specifically through its 3-position to the nitrogen atom of the imide group. The compound possesses multiple aromatic rings arranged in a fused configuration, contributing to its planar structure and potential for π-π interactions with biological targets .
The molecular formula of 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione is C17H10N2O2, with a calculated molecular weight of 274.27 g/mol . The compound's structural complexity arises from the integration of multiple ring systems and the specific positioning of functional groups that influence its reactivity profile.
Nomenclature and Identification
The compound is recognized by several systematic names in chemical databases and literature:
The compound is registered with CAS number 294653-55-7, providing a unique identifier for database searches and regulatory documentation .
Physical Properties
While comprehensive experimental physical property data specific to 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione is limited in the available literature, several characteristics can be inferred based on its structure:
The extended conjugated system in the molecule suggests potential for fluorescence properties, which could be valuable for detection methods or imaging applications in research settings.
Chemical Reactivity and Transformations
The chemical behavior of 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione is governed by its structural elements, including the imide functional group, the fused aromatic rings, and the pyridine substituent.
Reactivity of the Aromatic System
The pyridine nitrogen also introduces potential for:
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Quaternization with alkyl halides
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Coordination with metal ions
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Hydrogen bonding interactions
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Protonation under acidic conditions
Structural Derivatives and Structure-Activity Relationships
The core 1H-benzo[de]isoquinoline-1,3(2H)-dione structure allows for various modifications that can influence physical, chemical, and biological properties.
Known Derivatives
Several derivatives of the base structure have been synthesized and studied:
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6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione
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6-Bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione
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6-Bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
These derivatives incorporate various functional groups that modulate solubility, reactivity, and potential biological activity profiles.
Structural Modification Strategies
Several approaches can be employed to develop new derivatives of 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione:
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Modification of the pyridine ring:
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Altering the position of the nitrogen (2- or 4-position instead of 3-position)
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Adding substituents to the pyridine ring
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Replacing pyridine with other heterocycles
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Substitution on the benzoisoquinoline core:
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Introduction of electron-donating or electron-withdrawing groups
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Addition of halogen atoms
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Incorporation of solubilizing groups
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Modification of the imide functionality:
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Conversion to thio-imides
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Reduction to cyclic amines
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Ring expansion or contraction
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Each modification strategy would likely influence the compound's physicochemical properties, binding characteristics, and biological activity profile.
Analytical Considerations
The identification, quantification, and characterization of 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione in various matrices require appropriate analytical techniques.
Spectroscopic Properties
The extended conjugated system in 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione likely confers distinctive spectroscopic properties:
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UV-Visible spectroscopy: The compound likely exhibits strong absorption bands in the UV region with potential absorption in the visible range depending on substitution patterns.
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Fluorescence: The naphthalimide core is known to exhibit fluorescence properties, which could be influenced by the pyridine substituent.
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Infrared spectroscopy: Characteristic bands would include:
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C=O stretching vibrations (approximately 1700-1650 cm⁻¹)
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Aromatic C=C stretching (approximately 1600-1400 cm⁻¹)
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C-N stretching vibrations from both imide and pyridine moieties
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NMR spectroscopy: The aromatic region would show complex patterns from the fused ring system and pyridine substituent, with distinct chemical shifts for different proton environments.
Chromatographic Analysis
Separation and quantification methods for this compound and its derivatives would typically involve:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase conditions with C18 or C8 columns
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UV detection at wavelengths corresponding to absorption maxima
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Potential for fluorescence detection
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Gas Chromatography (GC):
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May require derivatization to improve volatility
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High-temperature conditions due to the compound's likely high boiling point
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment
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Visualization under UV light due to aromatic structure
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Future Research Directions
Research on 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione and related compounds presents several promising avenues for future investigation.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies would help identify:
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Optimal substitution patterns for specific biological targets
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Electronic and steric requirements for bromodomain inhibition
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Balance between potency and selectivity for different bromodomain subtypes
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